tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate
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Overview
Description
tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate: is a chemical compound with the molecular formula C9H15N3O4 and a molecular weight of 229.24 g/mol . This compound is characterized by the presence of a triazolidinone ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups. The tert-butyl group attached to the acetate moiety provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-methyl-3,5-dioxo-1,2,4-triazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The triazolidinone ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl groups in the triazolidinone ring can yield corresponding alcohols.
Substitution: The acetate moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
- Oxidized derivatives of the triazolidinone ring.
- Reduced alcohol derivatives.
- Substituted acetate derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s triazolidinone ring is of interest in medicinal chemistry due to its potential biological activity. It can be used in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with nitrogen-containing heterocycles .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate is largely dependent on its interaction with biological targets. The triazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)propanoate: Similar structure with a propanoate moiety instead of acetate.
tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)butanoate: Similar structure with a butanoate moiety instead of acetate.
Uniqueness: The uniqueness of tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate lies in its specific combination of the triazolidinone ring and the tert-butyl acetate moiety. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
tert-butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-9(2,3)16-6(13)5-12-8(15)10-7(14)11(12)4/h5H2,1-4H3,(H,10,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXIJZLQQLJGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)NC(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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